4-((3-NITROBENZYLIDENE)AMINO)5(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-NITROBENZYLIDENE)AMINO)5(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a nitrobenzylidene group, a phenoxymethyl group, and a triazole ring. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-NITROBENZYLIDENE)AMINO)5(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the condensation of 3-nitrobenzaldehyde with 4-amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-((3-NITROBENZYLIDENE)AMINO)5(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst. Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield a variety of phenoxymethyl-substituted triazoles .
Scientific Research Applications
4-((3-NITROBENZYLIDENE)AMINO)5(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-((3-NITROBENZYLIDENE)AMINO)5(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain bacteria and fungi by interfering with their cellular processes. The nitro group plays a crucial role in its antimicrobial activity, as it can undergo reduction to form reactive intermediates that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-CHLOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-((4-METHOXYBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-((4-METHYLBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
What sets 4-((3-NITROBENZYLIDENE)AMINO)5(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE apart from similar compounds is the presence of the nitro group, which imparts unique chemical and biological properties. This functional group enhances the compound’s reactivity and its potential as an antimicrobial agent .
Properties
IUPAC Name |
4-[(E)-(3-nitrophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c22-21(23)13-6-4-5-12(9-13)10-17-20-15(18-19-16(20)25)11-24-14-7-2-1-3-8-14/h1-10H,11H2,(H,19,25)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFCBSDGKGRTCO-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.